molecular formula C10H13NS2 B6179785 methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine CAS No. 2613383-44-9

methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine

Cat. No. B6179785
CAS RN: 2613383-44-9
M. Wt: 211.3
InChI Key:
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Description

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine, also known as Methiopropamine (MPA), is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It appeared for public sale in the UK in December 2010 as a “research chemical” or “legal high”, recently branded as Blow .


Synthesis Analysis

There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecular formula of Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine is C8H13NS . The molecular weight is 155.26 g·mol−1 . The IUPAC name is 1-(thiophen-2-yl)-2-methylaminopropane .


Chemical Reactions Analysis

Methiopropamine metabolism is somewhat similar to methamphetamine. Hydroxylation, demethylation, and deamination are in common . Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .


Physical And Chemical Properties Analysis

The molecular weight of Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine is 154.253 . The IUPAC Standard InChI is InChI=1S/C7H6S2/c1-5-4-7-6(9-5)2-3-8-7/h2-4H,1H3 .

Mechanism of Action

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

Safety and Hazards

Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . It is illegal in several countries including China, Finland, and the United States .

Future Directions

As a research chemical, the future directions of Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine are largely dependent on the outcomes of ongoing and future research. Given its structural similarity to methamphetamine, it may continue to be studied for its psychoactive effects and potential uses or misuses .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine' involves the synthesis of the intermediate compound '1-{thieno[3,2-b]thiophen-2-yl}propan-2-ol' followed by its conversion to the final product through a reductive amination reaction with methylamine.", "Starting Materials": [ "2-bromothiophene", "2-thiophenecarboxaldehyde", "propan-2-ol", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "magnesium sulfate", "sodium sulfate", "anhydrous sodium sulfate", "potassium carbonate", "tetrahydrofuran", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 1-bromo-2-thiophenecarboxaldehyde by reacting 2-bromothiophene with 2-thiophenecarboxaldehyde in the presence of potassium carbonate and tetrahydrofuran.", "Step 2: Synthesis of 1-{thieno[3,2-b]thiophen-2-yl}propan-2-ol by reacting 1-bromo-2-thiophenecarboxaldehyde with propan-2-ol in the presence of magnesium sulfate and sodium sulfate.", "Step 3: Synthesis of methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine by reacting 1-{thieno[3,2-b]thiophen-2-yl}propan-2-ol with methylamine in the presence of hydrochloric acid and sodium borohydride." ] }

CAS RN

2613383-44-9

Molecular Formula

C10H13NS2

Molecular Weight

211.3

Purity

95

Origin of Product

United States

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